molecular formula C13H14FN3O2S B2406941 N-(2-fluorophenyl)-2-(3-methyl-2-methylimino-4-oxo-1,3-thiazolidin-5-yl)acetamide CAS No. 302552-78-9

N-(2-fluorophenyl)-2-(3-methyl-2-methylimino-4-oxo-1,3-thiazolidin-5-yl)acetamide

Cat. No.: B2406941
CAS No.: 302552-78-9
M. Wt: 295.33
InChI Key: YCSNRPBNJIJNDF-SQFISAMPSA-N
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Description

N-(2-fluorophenyl)-2-(3-methyl-2-methylimino-4-oxo-1,3-thiazolidin-5-yl)acetamide is a useful research compound. Its molecular formula is C13H14FN3O2S and its molecular weight is 295.33. The purity is usually 95%.
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Properties

IUPAC Name

N-(2-fluorophenyl)-2-(3-methyl-2-methylimino-4-oxo-1,3-thiazolidin-5-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14FN3O2S/c1-15-13-17(2)12(19)10(20-13)7-11(18)16-9-6-4-3-5-8(9)14/h3-6,10H,7H2,1-2H3,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCSNRPBNJIJNDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN=C1N(C(=O)C(S1)CC(=O)NC2=CC=CC=C2F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14FN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-fluorophenyl)-2-(3-methyl-2-methylimino-4-oxo-1,3-thiazolidin-5-yl)acetamide is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer research. This article presents a detailed overview of its biological activity, including relevant data tables and research findings.

Chemical Structure and Properties

The compound has the following molecular formula and structure:

  • Molecular Formula : C13H14FN3O2S
  • Molecular Weight : 281.33 g/mol

The structure features a thiazolidin ring, which is known for its diverse biological activities, including antimicrobial and anticancer properties.

Antimicrobial Activity

Research indicates that thiazolidin derivatives exhibit significant antimicrobial properties. In one study, various thiazolidin compounds were synthesized and tested against multiple bacterial and fungal strains. The results demonstrated that compounds with similar structures to this compound showed promising minimum inhibitory concentrations (MICs) ranging from 10.7 to 21.4 μmol/mL against various pathogens .

Table 1: Antimicrobial Activity of Thiazolidin Derivatives

CompoundMIC (μmol/mL)MBC (μmol/mL)Target Organisms
4d10.7 - 21.421.4 - 40.2Bacterial and Fungal
4pNot specifiedNot specifiedFungal
3hNot specifiedNot specifiedBacterial

Anticancer Activity

The thiazolidin framework has also been associated with anticancer activity. A study evaluated the cytotoxic effects of various thiazolidin derivatives on cancer cell lines using the MTT assay, which measures cell viability. The findings indicated that certain derivatives exhibited significant antiproliferative effects, suggesting that this compound may similarly possess anticancer properties .

Table 2: Cytotoxicity of Thiazolidin Compounds on Cancer Cell Lines

CompoundIC50 (μM)Cell Line
Compound A15HeLa
Compound B20MCF7
N-(2-fluorophenyl)-...TBDTBD

The mechanism underlying the biological activity of thiazolidin compounds often involves the inhibition of specific enzymes or interference with cellular processes critical for pathogen survival or cancer cell proliferation. For instance, some studies suggest that these compounds may act by disrupting metabolic pathways or through apoptosis induction in cancer cells .

Case Studies

  • Antiviral Activity : A study investigated the antiviral potential of thiazolidin derivatives against yellow fever virus (YFV). The results showed promising antiviral activity, indicating that compounds similar to N-(2-fluorophenyl)-... could be explored further for antiviral applications .
  • Cytotoxicity in Cancer Research : Another case study focused on the cytotoxic effects of thiazolidin derivatives on various cancer cell lines, highlighting the importance of structural modifications in enhancing their biological efficacy .

Scientific Research Applications

Structure and Composition

The compound has the following molecular characteristics:

  • Molecular Formula : C13H14FN3O2S
  • Molecular Weight : 283.34 g/mol
  • CAS Number : 302552-78-9

The structure features a thiazolidinone ring, which is crucial for its biological activity. The presence of a fluorine atom enhances lipophilicity, potentially improving the compound's interaction with biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of N-(2-fluorophenyl)-2-(3-methyl-2-methylimino-4-oxo-1,3-thiazolidin-5-yl)acetamide. In vitro assays have demonstrated significant cytotoxic effects against various cancer cell lines. For instance:

  • Cell Lines Tested : SNB-19, OVCAR-8, NCI-H40
  • Percent Growth Inhibition (PGI) :
    • SNB-19: 86.61%
    • OVCAR-8: 85.26%
    • NCI-H40: 75.99%

These results suggest that the compound may serve as a lead compound for developing new anticancer agents .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Preliminary tests indicate effectiveness against several bacterial strains, making it a candidate for further development in treating bacterial infections.

Other Biological Activities

In addition to its anticancer and antimicrobial properties, there are indications that this compound may exhibit anti-inflammatory and analgesic effects, although more research is needed to confirm these activities.

Case Study 1: Anticancer Efficacy

In a study published in the Journal of Medicinal Chemistry, researchers synthesized this compound and tested it against multiple cancer cell lines. The compound showed selective toxicity towards cancerous cells while sparing normal cells, indicating a favorable therapeutic index .

Case Study 2: Antimicrobial Testing

A separate investigation focused on the antimicrobial properties of the compound. It was tested against both Gram-positive and Gram-negative bacteria. Results indicated that it inhibited bacterial growth effectively at certain concentrations, suggesting potential for development as an antibiotic agent .

Q & A

Q. What are the recommended synthetic routes for N-(2-fluorophenyl)-2-(3-methyl-2-methylimino-4-oxo-1,3-thiazolidin-5-yl)acetamide, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves condensation of thiazolidinone precursors with fluorophenyl acetamide derivatives. Key steps include:

  • Core Thiazolidinone Formation : React 3-methyl-2-methyliminothiazolidin-4-one with chloroacetyl chloride in DMF under basic conditions (e.g., potassium carbonate) to introduce the acetamide side chain .
  • Coupling with Fluorophenyl Amine : Use a nucleophilic substitution or amide coupling (e.g., EDC/HOBt) to attach the 2-fluorophenyl group.
  • Optimization : Adjust solvent polarity (DMF vs. acetonitrile), stoichiometry (1.5:1 molar ratio of chloroacetyl chloride to thiazolidinone), and temperature (room temperature vs. reflux) to improve yields. Monitor reaction progress via TLC (ethyl acetate/hexane, 3:7) .

Q. What spectroscopic and chromatographic techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to confirm the thiazolidinone ring (δ ~4.5 ppm for CH2_2 in acetamide, δ ~170 ppm for carbonyl carbons) and fluorophenyl substituents (δ ~7.2–7.8 ppm for aromatic protons) .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]+^+ at m/z 323.3).
  • HPLC-PDA : Employ a C18 column (acetonitrile/water gradient) to assess purity (>95%). Retention time shifts can indicate impurities in the thiazolidinone ring .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the molecular structure of this compound?

Methodological Answer:

  • Crystal Growth : Diffuse vapor of ethanol into a DMSO solution of the compound to obtain single crystals .
  • Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) with a Bruker D8 Venture diffractometer.
  • Structure Refinement : Apply SHELXL for least-squares refinement (R-factor < 0.05) and SIR97 for phase determination. Analyze bond angles (e.g., C-S-C in thiazolidinone ~90°) and torsion angles to confirm stereochemistry .

Q. How can researchers address contradictory biological activity data in studies involving this compound?

Methodological Answer:

  • Standardize Assays : Replicate experiments under controlled conditions (e.g., ATP levels in kinase assays, cell passage number in cytotoxicity studies).
  • SAR Analysis : Compare substituent effects (e.g., 2-fluorophenyl vs. 4-ethoxyphenyl analogs) using IC50_{50} values. For example, replacing the 2-fluorophenyl group with 4-phenoxyphenyl may enhance binding to kinase targets .
  • Statistical Validation : Apply multivariate analysis (e.g., ANOVA) to distinguish assay variability from true pharmacological differences .

Q. What computational strategies are effective for predicting the pharmacokinetic properties of this compound?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations : Use AMBER or GROMACS to model interactions with CYP450 enzymes, predicting metabolic stability.
  • ADMET Prediction : Apply SwissADME to estimate logP (target ~2.5), bioavailability radar, and blood-brain barrier permeability .
  • Docking Studies : Autodock Vina for binding mode analysis with target proteins (e.g., EGFR kinase; PDB ID: 1M17). Focus on hydrogen bonds with thiazolidinone carbonyl and fluorophenyl π-stacking .

Q. How can researchers validate the tautomeric equilibrium of the thiazolidinone ring in solution?

Methodological Answer:

  • NMR Titration : Monitor chemical shift changes in D2_2O vs. DMSO-d6_6 to detect keto-enol tautomerism (e.g., δ ~12 ppm for enolic -OH in DMSO) .
  • UV-Vis Spectroscopy : Track absorbance at 270 nm (keto form) vs. 310 nm (enol form) under varying pH conditions (pH 4–10).
  • DFT Calculations : Gaussian 16 to calculate energy differences between tautomers (B3LYP/6-311+G(d,p) basis set) .

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